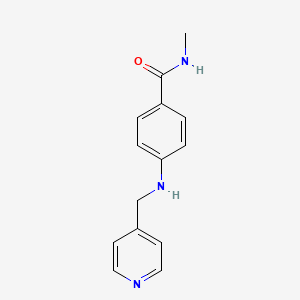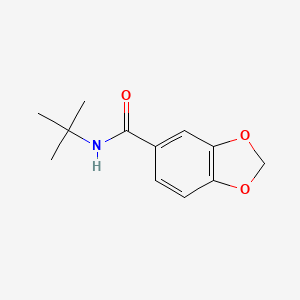
N-tert-butyl-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1,3-benzodioxole-5-carboxamide: is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-tert-butyl-1,3-benzodioxole-5-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives have been studied for their anticancer and antioxidant properties.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-1,3-benzodioxole-5-carboxamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. For example, some derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
- 1,3-benzodioxole-5-carboxamide
- N-tert-butyl-1,3-benzodioxole-5-carboxylate
- 1,3-benzodioxole-5-carboxylic acid
Comparison: N-tert-butyl-1,3-benzodioxole-5-carboxamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to 1,3-benzodioxole-5-carboxamide, the tert-butyl derivative may exhibit different solubility and stability properties, making it more suitable for certain applications .
Properties
IUPAC Name |
N-tert-butyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)13-11(14)8-4-5-9-10(6-8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHDIFBIRLAQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
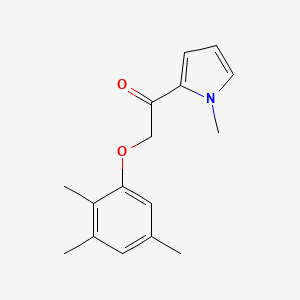
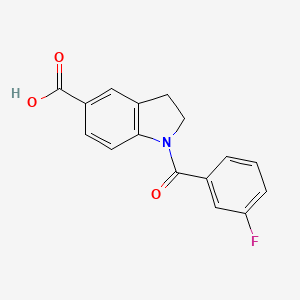
![N'-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide](/img/structure/B7525165.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B7525173.png)
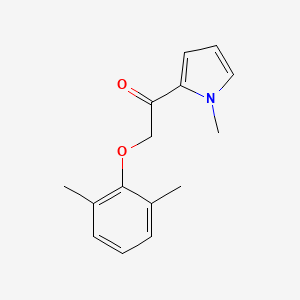
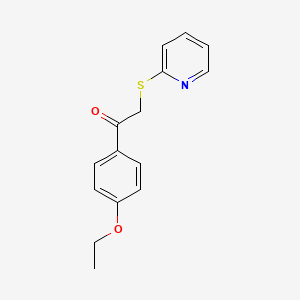
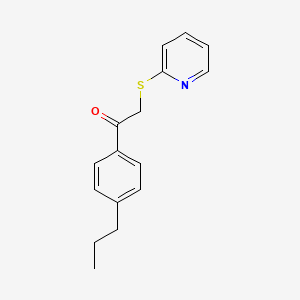
![1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7525191.png)
![3-[3-(4-Fluorophenyl)propanoylamino]propanoic acid](/img/structure/B7525211.png)
![1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7525221.png)
![[3-[(4-Tert-butylphenyl)methylamino]phenyl]methanol](/img/structure/B7525238.png)
![3-[(6-chloro-2H-chromene-3-carbonyl)amino]butanoic acid](/img/structure/B7525239.png)
![[3-[(1-Methylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7525247.png)
